molecular formula C20H37N7O6 B14241116 L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline CAS No. 475462-18-1

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline

Cat. No.: B14241116
CAS No.: 475462-18-1
M. Wt: 471.6 g/mol
InChI Key: ASSHZTLDAZQUQW-AJNGGQMLSA-N
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Description

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline is a complex peptide compound It is composed of several amino acids, including leucine, ornithine, serine, and proline, linked together in a specific sequence

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various conditions depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, reduction may yield reduced peptides, and substitution may yield modified peptides with new functional groups.

Scientific Research Applications

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-proline can be compared with other similar peptide compounds, such as:

    L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-valine: Similar structure but with valine instead of serine.

    L-Leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophyl-L-serine: Similar structure but with tryptophan instead of proline.

    L-Seryl-D-phenylalanyl-L-leucyl-L-leucyl-N~5~-(diaminomethylene)-L-ornithinamide: Similar structure but with different amino acid sequence.

These compounds share structural similarities but differ in their specific amino acid sequences, leading to unique properties and applications.

Properties

CAS No.

475462-18-1

Molecular Formula

C20H37N7O6

Molecular Weight

471.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H37N7O6/c1-11(2)9-12(21)16(29)25-13(5-3-7-24-20(22)23)17(30)26-14(10-28)18(31)27-8-4-6-15(27)19(32)33/h11-15,28H,3-10,21H2,1-2H3,(H,25,29)(H,26,30)(H,32,33)(H4,22,23,24)/t12-,13-,14-,15-/m0/s1

InChI Key

ASSHZTLDAZQUQW-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

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